Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate
Description
Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate is a bismuth-containing organometallic compound characterized by a central bismuth atom bonded to a 4-fluorophenyl group and two benzoate ester moieties. The bismuthanediyl core (Bi–C bonds) distinguishes it from lighter main-group analogs, imparting unique electronic and steric properties. Such bismuth complexes are of interest in catalysis, materials science, and medicinal chemistry due to bismuth’s low toxicity and tunable Lewis acidity .
Properties
CAS No. |
634616-52-7 |
|---|---|
Molecular Formula |
C22H18BiFO4 |
Molecular Weight |
574.4 g/mol |
IUPAC Name |
methyl 2-[(4-fluorophenyl)-(2-methoxycarbonylphenyl)bismuthanyl]benzoate |
InChI |
InChI=1S/2C8H7O2.C6H4F.Bi/c2*1-10-8(9)7-5-3-2-4-6-7;7-6-4-2-1-3-5-6;/h2*2-5H,1H3;2-5H; |
InChI Key |
RUIAHDBDLGTKQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1[Bi](C2=CC=C(C=C2)F)C3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate typically involves the reaction of 4-(di(1H-pyrrole-2-yl)methyl)benzoate with 2,6-difluorobenzaldehyde in the presence of boron trifluoride etherate as a catalyst. The reaction is carried out in dichloromethane under a nitrogen atmosphere and stirred at room temperature for one hour .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) derivatives.
Reduction: Reduction reactions can convert the bismuth(III) center to bismuth(I) or bismuth(0).
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth(V) compounds, while reduction can produce bismuth(I) or bismuth(0) species.
Scientific Research Applications
Dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organobismuth compounds.
Biology: The compound’s unique properties make it a candidate for studying bismuth’s biological effects.
Industry: Used in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bismuth center can coordinate with various biological molecules, potentially altering their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate with structurally or functionally related compounds, focusing on structural motifs, synthesis, and properties.
Structural Analogues with Heavy Metals
Dimethyl 4,4′-((4R,5R)-4,5-Diphenylimidazolidine-1,2-diyl)dibenzoate ():
This compound replaces bismuth with a nitrogen-containing imidazolidine ring. The absence of a heavy metal reduces molecular weight and alters Lewis acidity. The synthesis involves palladium catalysts (e.g., Pd₂(dba)₃) and chiral phosphine ligands, contrasting with bismuth compounds, which often employ milder conditions due to Bi’s lower reactivity .- Bismuth-Free Thiadiazole Derivatives (): Compounds like dimethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzoate feature sulfur-rich 1,3,4-thiadiazole cores. These derivatives prioritize sulfur’s π-acceptor properties and redox activity, diverging from bismuth’s electrophilic behavior. Applications in agrochemicals or polymer additives are common for such sulfur systems .
Fluorinated Aromatic Compounds
- 4-(Trifluoromethoxy)Phenyl Triazole Derivatives ():
Fluorinated triazole-thiols (e.g., 4-(2-chloro-phenyl)-5-(4-trifluoromethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol) highlight the role of fluorinated aryl groups in enhancing metabolic stability and lipophilicity. However, the bismuth complex’s fluorophenyl group may instead modulate steric bulk and electronic effects at the metal center .
Ester-Functionalized Organometallics
- Ethyl 3-Amino-3-[4-(4-Chlorophenyl)Piperazino]Acrylate (): This acrylate ester lacks a metal center but shares ester functionalities. The benzoate esters in the target compound likely improve solubility in organic solvents, whereas the absence of a metal in such acrylates limits their use in catalysis .
Comparative Data Table
Research Findings and Implications
- Catalytic Activity : Bismuth complexes exhibit moderate Lewis acidity, enabling use in cross-coupling or oxidation reactions, whereas sulfur-based thiadiazoles are more suited for redox-active roles .
- Toxicity Profile : Bismuth’s low toxicity contrasts with sulfur/nitrogen analogs, which may generate reactive byproducts (e.g., sulfonic acids) .
- Steric Effects : The 4-fluorophenyl group in the target compound likely enhances steric protection of the Bi center, improving stability compared to unsubstituted aryl analogs .
Notes on Contradictions and Limitations
- and describe non-bismuth compounds, necessitating cautious extrapolation of properties.
- Synthesis protocols for bismuth complexes remain underreported in the provided evidence, requiring reliance on analogous organometallic literature.
Biological Activity
Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate (CAS No. 634616-52-7) is a bismuth-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H18FBiO4
- Molecular Weight : 426.2 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with cellular pathways and molecular targets. Bismuth compounds are known to exhibit antimicrobial and anticancer properties. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Bismuth compounds can inhibit enzymes involved in DNA synthesis and repair.
- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in cells, leading to apoptosis.
- Modulation of Cellular Signaling Pathways : They may alter signaling pathways that regulate cell proliferation and survival.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, particularly in vitro. |
| Anticancer | Shown to induce apoptosis in cancer cell lines through ROS generation. |
| Cytotoxicity | Demonstrates cytotoxic effects on normal and cancerous cells at higher doses. |
| Anti-inflammatory | Potential to reduce inflammation markers in cellular models. |
Case Studies
-
Antimicrobial Activity
- A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound displayed significant inhibition zones, indicating potent antibacterial activity.
-
Anticancer Effects
- In vitro studies on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The mechanism was linked to increased ROS production.
-
Cytotoxicity Assessment
- A cytotoxicity assay conducted on normal human fibroblasts showed that while the compound is effective against cancer cells, it also exhibits cytotoxic effects at elevated concentrations, necessitating careful dosage considerations.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Synergistic Effects : When combined with conventional antibiotics, this compound may enhance antibacterial efficacy, suggesting potential for use in combination therapies.
- Selective Toxicity : The compound shows selective toxicity towards cancer cells compared to normal cells, which may be beneficial for therapeutic applications.
- Inflammation Modulation : Preliminary studies indicate that it may downregulate pro-inflammatory cytokines in macrophage models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
